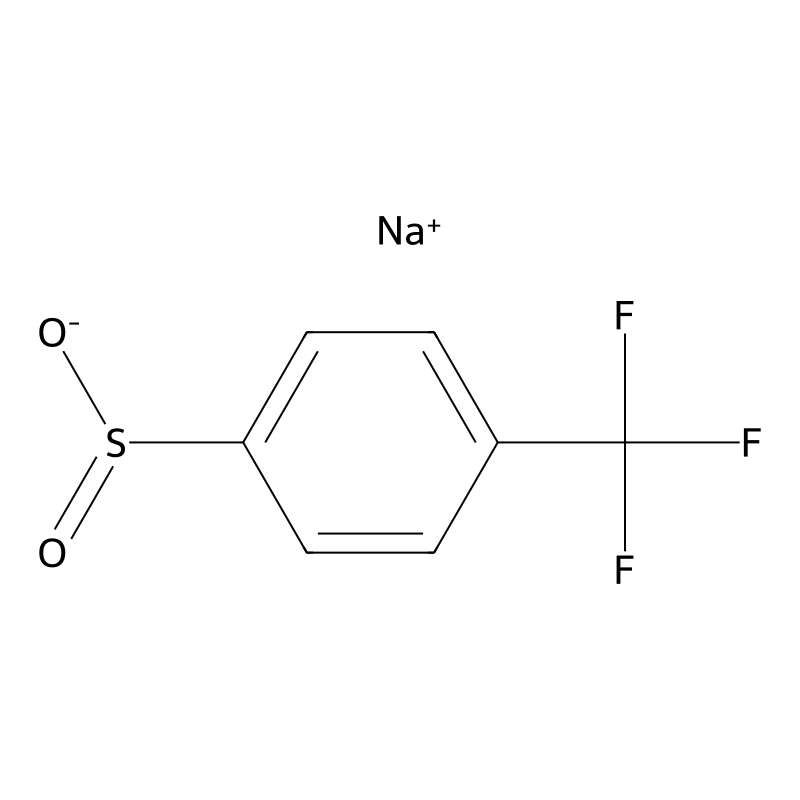

Sodium 4-(trifluoromethyl)benzene-1-sulfinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium 4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula CHFNaOS and a molar mass of approximately 232.16 g/mol. This compound is characterized by the presence of a trifluoromethyl group (CF) attached to a benzene ring, which enhances its reactivity and solubility in polar solvents. Sodium 4-(trifluoromethyl)benzene-1-sulfinate is primarily utilized in organic synthesis and analytical chemistry due to its unique properties, such as its ability to act as a sulfonate source and its high electron-withdrawing capacity from the trifluoromethyl group .

- Oxidation: It can be oxidized to produce sulfonic acids.

- Reduction: This compound can be reduced to form sulfides.

- Substitution Reactions: The sulfinate group can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and alcohols for substitution reactions.

The synthesis of sodium 4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The general reaction can be summarized as follows:

This reaction is usually conducted in an aqueous medium under controlled temperature conditions to maximize yield and purity .

Sodium 4-(trifluoromethyl)benzene-1-sulfinate finds applications in various fields:

- Organic Synthesis: It serves as a sulfonate source in the formation of sulfonamides and sulfides.

- Analytical Chemistry: The compound is used in analytical methods for detecting and quantifying other chemical species.

- Pharmaceutical Development: Due to its unique reactivity, it can be employed in the synthesis of pharmaceutical intermediates .

Sodium 4-(trifluoromethyl)benzene-1-sulfinate can be compared with several similar compounds, particularly other sodium arylsulfinates:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium 2-(trifluoromethyl)benzene-1-sulfinate | CHFNaOS | Different position of CF, affecting reactivity |

| Sodium 3-(trifluoromethyl)benzene-1-sulfinate | CHFNaOS | Positional isomer with distinct reactivity patterns |

| Sodium benzenesulfinate | CHNaOS | Lacks CF, differing in electronic properties |

Uniqueness: The primary distinction lies in the position of the trifluoromethyl group on the benzene ring (ortho, meta, para). This positional isomerism significantly influences each compound's reactivity and applications. Sodium 4-(trifluoromethyl)benzene-1-sulfinate exhibits unique reactivity patterns that make it suitable for specific synthetic transformations not achievable with other isomers .